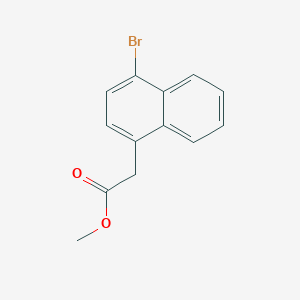
Methyl 2-(4-bromonaphthalen-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-bromonaphthalen-1-yl)acetate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the 4-position of the naphthalene ring and an acetic acid methyl ester group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromonaphthalen-1-yl)acetate typically involves the bromination of naphthalene followed by esterification. One common method is as follows:
Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-naphthalene.
Acetylation: The 4-bromo-naphthalene is then subjected to Friedel-Crafts acylation using acetyl chloride and aluminum chloride as a catalyst to form 4-bromo-naphthalen-1-yl-acetic acid.
Esterification: Finally, the acetic acid derivative is esterified using methanol and a strong acid catalyst like sulfuric acid to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromonaphthalen-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The acetic acid methyl ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 4-amino-naphthalen-1-yl-acetic acid methyl ester or 4-thio-naphthalen-1-yl-acetic acid methyl ester.
Oxidation: Formation of 4-bromo-naphthalen-1-yl-acetic acid.
Reduction: Formation of 4-bromo-naphthalen-1-yl-ethanol.
Scientific Research Applications
Methyl 2-(4-bromonaphthalen-1-yl)acetate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromonaphthalen-1-yl)acetate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can influence the compound’s binding affinity and specificity, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-naphthalen-1-yl)-acetic acid methyl ester
- (4-Fluoro-naphthalen-1-yl)-acetic acid methyl ester
- (4-Iodo-naphthalen-1-yl)-acetic acid methyl ester
Uniqueness
Methyl 2-(4-bromonaphthalen-1-yl)acetate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C13H11BrO2 |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
methyl 2-(4-bromonaphthalen-1-yl)acetate |
InChI |
InChI=1S/C13H11BrO2/c1-16-13(15)8-9-6-7-12(14)11-5-3-2-4-10(9)11/h2-7H,8H2,1H3 |
InChI Key |
AZHDFJVTCVTQIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C2=CC=CC=C12)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















